molecular formula C15H18N4S B5846476 N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide

N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide

Cat. No.: B5846476
M. Wt: 286.4 g/mol
InChI Key: GZDKINYEFGXWJI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide is a heterocyclic compound that features a quinoxaline core substituted with dimethyl groups at positions 2 and 3, and a pyrrolidine ring attached to a carbothioamide group at position 6. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as 2,3-butanedione, under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbothioamide group to a corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoxaline or pyrrolidine derivatives.

Scientific Research Applications

N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide derivatives: Compounds with different substituents on the quinoxaline or pyrrolidine rings.

Uniqueness

This compound is unique due to the presence of both a quinoxaline core and a pyrrolidine ring, which confer distinct chemical and biological properties. The carbothioamide group adds further versatility, allowing for various chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)18-15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDKINYEFGXWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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